5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine
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Overview
Description
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine and a methylthio group.
Preparation Methods
The synthesis of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-(methylthio)aniline with a thioamide under acidic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H9FN2S2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-(5-fluoro-2-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
SWBRYNUJBRFXLY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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